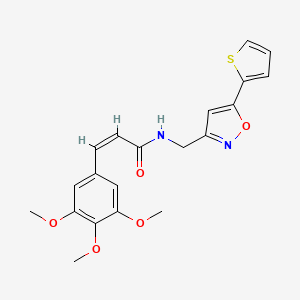

(Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-24-16-9-13(10-17(25-2)20(16)26-3)6-7-19(23)21-12-14-11-15(27-22-14)18-5-4-8-28-18/h4-11H,12H2,1-3H3,(H,21,23)/b7-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRNEWGOVKWQKG-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known by its CAS number 946210-91-9, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 400.4 g/mol. The compound features a thiophene ring, an isoxazole ring, and a phenylacrylamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 946210-91-9 |

| Molecular Formula | C20H20N2O5S |

| Molecular Weight | 400.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in melanin production. For instance, it inhibits mushroom tyrosinase, a key enzyme in the melanin biosynthesis pathway .

- Receptor Modulation : Preliminary studies suggest that it may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neuronal signaling pathways .

Anti-Melanogenic Activity

Research has demonstrated that the compound effectively inhibits melanin production in B16F10 murine melanoma cells. The anti-melanogenic effects were evaluated using various concentrations of the compound, revealing significant inhibition without cytotoxicity at concentrations below 20 µM .

Cytotoxicity Assessment

In cytotoxicity assays conducted on B16F10 cells, this compound exhibited no significant cytotoxic effects at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further therapeutic exploration .

Study 1: Tyrosinase Inhibition

In a study examining the efficacy of several analogs including this compound against mushroom tyrosinase:

- Concentrations Tested : 0 to 16 mM l-DOPA as substrate.

- Findings : The compound demonstrated potent inhibition with IC50 values comparable to established inhibitors .

Study 2: Neuronal Activity Modulation

A separate investigation into the interaction with nAChRs revealed that the compound could modulate receptor activity:

Q & A

Q. Advanced

- In silico docking : Use AutoDock Vina to model interactions with targets like tubulin or kinases, focusing on the acrylamide’s hydrogen-bonding capability and trimethoxyphenyl’s hydrophobic pockets .

- Mutagenesis assays : Replace thiophene with furan or phenyl to assess heterocycle contributions to antimicrobial/anticancer activity .

- Pharmacophore mapping : Compare with analogs (e.g., thiazole derivatives) to identify critical moieties for activity .

What methodologies elucidate the mechanism of its biological activity?

Q. Advanced

- Enzyme inhibition assays : Measure IC50 against β-tubulin (via colchicine-binding displacement) or topoisomerase II (DNA relaxation assays) .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cancer cell lines (e.g., MCF-7) .

How should conflicting data on biological activity be resolved?

Q. Advanced

- Orthogonal assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish false positives .

- Structural verification : Re-analyze batch purity via HPLC and crystallography to exclude degradation products .

- Dose-response curves : Ensure linearity across concentrations (1–100 µM) to confirm target specificity .

What crystallographic methods are suitable for conformational analysis?

Q. Advanced

- X-ray diffraction : Use SHELX for refinement; resolve (Z)-configuration via anisotropic displacement parameters and residual density maps .

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high mosaicity crystals .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O) influencing crystal packing .

How does the compound’s stability vary under physiological conditions?

Q. Advanced

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC; half-life >24 hours at pH 7.4 .

- Thermal analysis : TGA/DSC to identify decomposition points (>200°C) .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photo-oxidation of the acrylamide group .

What advanced techniques optimize synthetic yield and scalability?

Q. Advanced

- Flow chemistry : Continuous-flow reactors for isoxazole formation (residence time: 15 min, 80°C) improve reproducibility .

- Microwave-assisted synthesis : Reduce acrylamide coupling time from 12 hours to 30 minutes .

- Catalyst screening : Pd/C or NiCl2 for Suzuki-Miyaura cross-coupling of trimethoxyphenyl groups .

How can SAR guide its application in material science?

Q. Advanced

- DFT calculations : Analyze HOMO-LUMO gaps to predict conductivity; thiophene’s electron-rich nature enhances charge transport .

- Self-assembly studies : TEM/SEM to characterize nanofiber formation driven by π-π stacking of trimethoxyphenyl groups .

What methods resolve stereochemical ambiguities in the acrylamide moiety?

Q. Advanced

- NOESY NMR : Cross-peaks between thiophene protons and trimethoxyphenyl confirm (Z)-configuration .

- X-ray anomalous dispersion : Use Cu Kα radiation to refine absolute configuration .

- Chiral HPLC : Compare retention times with (E)-isomer standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.